molecular formula C10H14N2O2 B2877469 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine CAS No. 2201996-88-3

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine

Cat. No.: B2877469
CAS No.: 2201996-88-3
M. Wt: 194.234
InChI Key: NPBXAUBPVLJKGL-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with an oxetane and an isopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine may have applications in several fields:

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxetane Group: The oxetane moiety can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with a suitable leaving group on the pyrimidine ring.

    Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.

    Reduction: Reduction reactions could target the pyrimidine ring or the oxetane moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the oxetane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action for 4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The oxetane group could enhance binding affinity or selectivity, while the pyrimidine ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxetan-3-yloxy)-2-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Oxetan-3-yloxy)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(Oxetan-3-yloxy)-2-(tert-butyl)pyrimidine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is unique due to the specific combination of the oxetane and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(oxetan-3-yloxy)-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXAUBPVLJKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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